An In-depth Technical Guide to 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol: Structure, Properties, and Synthetic Pathways
Abstract
This technical guide provides a comprehensive overview of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, a member of the pharmacologically significant isoxazole class of heterocyclic compounds. While specific experimental data for this exact molecule is not extensively available in public literature, this document extrapolates its core chemical structure, predicts its physicochemical properties, and outlines a robust synthetic methodology based on established isoxazole chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge and practical insights into this promising chemical entity. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3]
Introduction to the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in the development of numerous therapeutic agents due to its versatile chemical reactivity and its ability to act as a bioisostere for other functional groups.[1][4] The inherent electronic properties of the isoxazole ring contribute to its capacity to engage in various biological interactions, making it a focal point of medicinal chemistry research.[5] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antibacterial, anticonvulsant, anticancer, and anti-inflammatory properties.[1][2]
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol comprises a central 1,2-oxazole ring substituted with a 2-ethoxyphenyl group at the 3-position and a hydroxyl group at the 5-position. The ethoxy substituent on the phenyl ring is expected to influence the molecule's lipophilicity and metabolic stability.
Table 1: Predicted Physicochemical Properties of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 3-(2-ethoxyphenyl)isoxazol-5-ol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |
| pKa | The hydroxyl group at the 5-position is expected to be acidic. |
Synthetic Pathway: A [3+2] Cycloaddition Approach
A plausible and efficient method for the synthesis of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol involves a [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester, followed by hydrolysis and decarboxylation.[2] This approach is widely utilized for the construction of 3,5-disubstituted isoxazoles.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Ethoxybenzonitrile Oxide
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To a solution of 2-ethoxybenzaldehyde (1 mmol) in a 1:1 mixture of ethanol and water (10 mL), add sodium acetate (1.1 mmol) and hydroxylamine hydrochloride (1.1 mmol).[2]
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Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-ethoxybenzaldoxime.
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Dissolve the 2-ethoxybenzaldoxime in a suitable solvent such as DMF. Add N-chlorosuccinimide (NCS) to the solution and stir.
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Slowly add a base, such as triethylamine, to the reaction mixture to generate the 2-ethoxybenzonitrile oxide in situ.
Step 2: [3+2] Cycloaddition
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In a separate flask, dissolve ethyl acetoacetate (1 mmol) in a suitable solvent.
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Add the freshly prepared solution of 2-ethoxybenzonitrile oxide to the ethyl acetoacetate solution.
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Stir the reaction mixture at room temperature until the cycloaddition is complete, as indicated by TLC analysis.
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The product, ethyl 3-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate, can be isolated and purified by column chromatography.
Step 3: Hydrolysis and Decarboxylation
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To the purified ethyl 3-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate, add an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux to facilitate the saponification of the ester.
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After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid, such as hydrochloric acid.
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Gently heat the acidified solution to promote decarboxylation, leading to the formation of the final product, 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol.
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The product can be isolated by filtration or extraction and purified by recrystallization.
Potential Biological Significance and Applications
The isoxazole nucleus is a well-established pharmacophore with a wide range of biological activities.[1][3][4] The structural features of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol suggest several potential areas of therapeutic interest.
Potential Signaling Pathway Involvement
Given the known anti-inflammatory properties of many isoxazole derivatives, it is plausible that 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol could modulate inflammatory signaling pathways, such as the NF-κB pathway.[6]
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
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Anti-inflammatory Activity: The molecule could potentially inhibit key enzymes or transcription factors involved in the inflammatory cascade.
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Anticancer Activity: Many isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[7] The antiproliferative potential of this compound warrants investigation.
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Antimicrobial Activity: The isoxazole scaffold is present in several antibacterial and antifungal agents.[3]
Characterization and Analytical Methods
The structural confirmation and purity assessment of synthesized 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol would rely on a combination of standard analytical techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy protons, aromatic protons of the phenyl ring, and the proton on the isoxazole ring. The hydroxyl proton may be broad and exchangeable with D₂O. |
| ¹³C NMR | Resonances for the carbon atoms of the ethoxyphenyl group, the isoxazole ring, and the ethoxy group. |
| FT-IR | Characteristic absorption bands for O-H stretching (hydroxyl group), C=N and C=C stretching (isoxazole and phenyl rings), and C-O stretching (ether linkage). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₁NO₃. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values. |
Conclusion
While 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol is not yet a widely characterized compound, its structural relationship to a class of molecules with proven pharmacological importance makes it a compelling target for further investigation. The synthetic route outlined in this guide provides a practical starting point for its preparation. Future studies should focus on the experimental validation of its physicochemical properties, a thorough investigation of its biological activities, and the elucidation of its mechanism of action. The insights gained from such research could pave the way for the development of novel therapeutic agents based on this promising isoxazole derivative.
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